molecular formula C5H3BrN4 B3011994 7-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine CAS No. 2361644-51-9

7-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine

Cat. No.: B3011994
CAS No.: 2361644-51-9
M. Wt: 199.011
InChI Key: KLSAMOHNXOKOEK-UHFFFAOYSA-N
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Description

7-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound that features a triazole ring fused to a pyrimidine ring with a bromine atom at the 7th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Scientific Research Applications

7-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It serves as a lead compound in drug discovery and development, particularly in the design of kinase inhibitors and other therapeutic agents.

    Industry: The compound is used in the development of agrochemicals and other industrial applications.

Biochemical Analysis

Biochemical Properties

It is known that similar compounds have been used as novel CDK2 inhibitors . CDK2 is a cyclin-dependent kinase, a type of enzyme that plays a crucial role in cell cycle regulation . Therefore, it is plausible that 7-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine may interact with enzymes like CDK2 and potentially other proteins or biomolecules.

Cellular Effects

Similar compounds have shown to inhibit the growth of certain cell lines . They have shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . Therefore, it is possible that this compound may also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Similar compounds have been found to inhibit CDK2, a key enzyme involved in cell cycle regulation . These compounds fit well into the CDK2 active site through essential hydrogen bonding . It is possible that this compound may exert its effects at the molecular level through similar mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-1H-1,2,4-triazole with 2,4-dibromopyrimidine in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the compound. These methods also allow for better control over reaction conditions and reduce the production time.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The triazole and pyrimidine rings can undergo oxidation or reduction under specific conditions.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, products such as 7-amino-[1,2,4]triazolo[4,3-c]pyrimidine or 7-alkoxy-[1,2,4]triazolo[4,3-c]pyrimidine can be formed.

    Oxidation and Reduction Products: These reactions can lead to the formation of various oxidized or reduced derivatives of the compound.

Comparison with Similar Compounds

  • 7-Bromo-[1,2,4]triazolo[4,3-a]pyridine
  • 7-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine
  • 7-Bromo-[1,2,4]triazolo[3,4-b]pyridine

Comparison: 7-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine is unique due to its specific ring fusion and the position of the bromine atom. This structural uniqueness can result in different biological activities and chemical reactivity compared to its analogs. For instance, the position of the bromine atom can influence the compound’s ability to interact with molecular targets and its overall stability.

Properties

IUPAC Name

7-bromo-[1,2,4]triazolo[4,3-c]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN4/c6-4-1-5-9-8-3-10(5)2-7-4/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLSAMOHNXOKOEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN2C1=NN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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